The compound CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- is a peptide sequence consisting of the amino acids cysteine, asparagine, valine, proline, leucine, and aspartic acid, with a phosphorylated tyrosine residue. The phosphorylation of the tyrosine is particularly significant as it can greatly influence the biological activity and interactions of the peptide. This compound is classified as a phosphopeptide due to the presence of the phosphate group attached to the tyrosine.
This compound can be synthesized through various methods, primarily solid-phase peptide synthesis (SPPS) and solution-phase synthesis, both of which allow for the sequential addition of amino acids to form the desired peptide structure. The compound's molecular formula is with a CAS number of 166664-90-0 .
CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- is classified under phosphopeptides and is notable for its specific phosphorylation at the tyrosine residue. This classification is essential for understanding its role in biological signaling pathways.
The synthesis of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- can be achieved through two primary methods:
The choice between SPPS and solution-phase synthesis depends on factors such as scale, complexity of the peptide, and desired purity levels. SPPS is often preferred for longer peptides due to its efficiency in handling multiple amino acid additions.
The molecular structure of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- features a linear arrangement of amino acids with a phosphate group attached to the hydroxyl group of the tyrosine residue. This phosphorylation introduces a negative charge that can significantly affect protein interactions and stability.
The molecular weight of this compound is approximately 1469.65 g/mol. The structural configuration can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its identity and purity .
CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- can participate in various biochemical reactions due to its functional groups:
Understanding these reactions is crucial for developing therapeutic agents targeting specific signaling pathways in diseases such as cancer.
The mechanism of action for CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- primarily involves its role in cellular signaling pathways. The phosphorylated tyrosine acts as a docking site for proteins with SH2 domains, facilitating downstream signaling cascades that regulate various cellular processes.
Research indicates that peptides like CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- can inhibit or modulate specific signaling pathways by competing with natural substrates for binding sites on kinases or phosphatases .
CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- typically appears as a lyophilized powder with high purity (>95%). It should be stored at -20°C to maintain stability.
Key chemical properties include:
Relevant analyses like high-performance liquid chromatography (HPLC) and mass spectrometry are used to assess purity and structural integrity .
CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP- has several applications in scientific research:
The oligopeptide Cys-Asn-Val-Val-Pro-Leu-Tyr(PO3H₂)-Asp- represents a structurally complex signaling molecule characterized by a well-defined sequence of eight amino acids, with the seventh residue featuring post-translationally modified phosphotyrosine. This primary structure encodes critical information governing its three-dimensional conformation, biochemical stability, and biological interactions. The sequence initiates with a cysteine residue capable of disulfide bonding or metal coordination, transitions through a β-branched valine-rich hydrophobic core, incorporates a conformationally constrained proline residue, and terminates with an acidic aspartate adjacent to the central phosphotyrosine modification [1].
The peptide’s functionality arises from synergistic physicochemical properties encoded in its primary sequence:
Hydrophobic Core: The Val-Val-Pro-Leu segment (residues 3–6) forms a pronounced hydrophobic domain. Valine and leucine possess aliphatic side chains with high hydrophobicity indices (Val: 4.2, Leu: 3.8), creating a thermodynamically stable apolar cluster. This region drives intramolecular packing and potentially mediates interactions with lipid membranes or hydrophobic protein pockets [5]. Proline introduces structural rigidity via its cyclic side chain, restricting backbone dihedral angles and often inducing β-turns or polyproline helices that influence overall peptide folding [1].
Charge Distribution: The peptide exhibits dynamic charge modulation dependent on phosphorylation status. The N-terminal cysteine (theoretical pKa ~8.5) may be protonated at physiological pH, while aspartate (C-terminus, pKa ~3.9) remains deprotonated, conferring a net negative charge. Phosphorylation of tyrosine dramatically amplifies this electronegativity—the phosphotyrosine (pKa1 ~1.1, pKa2 ~6.0) contributes two negative charges at pH >6.0. This creates a polarized electrostatic profile: a neutral/positive N-terminus transitioning to a highly anionic C-terminal region centered on pTyr and Asp [1] [8].
Structural Instability Motifs: The Asn-Val-Val sequence presents potential deamidation (Asn) and aggregation (Val-Val) sites. Asparagine deamidation to aspartate/isoaspartate can occur spontaneously, altering local charge and potentially disrupting hydrogen-bonding networks. The valine dimer, while stabilizing hydrophobic packing, may promote β-sheet aggregation under specific conditions [5].
Table 1: Key Physicochemical Parameters of CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-
Residue Position | Amino Acid | Hydropathy Index | Charge at pH 7.4 | Key Structural Roles |
---|---|---|---|---|
1 | Cys | 2.5 | 0 to -1 (pKa dep.) | Disulfide potential, Metal binding |
2 | Asn | -3.5 | 0 | Hydrogen bonding, Deamidation site |
3 | Val | 4.2 | 0 | Hydrophobic core, β-sheet propensity |
4 | Val | 4.2 | 0 | Hydrophobic core, Aggregation hotspot |
5 | Pro | -1.6 | 0 | Backbone constraint, Turn induction |
6 | Leu | 3.8 | 0 | Hydrophobic core, Helix stabilization |
7 | Tyr(PO₃H₂) | -1.3 (Tyr) | -2 | SH2 domain binding, Conformational switch |
8 | Asp | -3.5 | -1 | Electrostatic interactions, Turn formation |
The incorporation of O-phosphorylated tyrosine (pTyr) at position 7 fundamentally governs the peptide's structural and functional biology:
SH2 Domain Recognition: The pTyr residue serves as a high-affinity anchor for Src Homology 2 (SH2) domains within signaling proteins like Grb2, PLC-γ, and PI3K. The sequence context surrounding pTyr—specifically Leu-pTyr-Asp—constitutes a recognized binding motif. The bulky hydrophobic leucine side chain (N-terminal to pTyr) fits into a deep pocket on SH2 domains, while the C-terminal aspartate engages in ionic/hydrogen bonding with conserved arginine residues in the SH2 binding cleft. Phosphorylation increases binding affinity by 100-1000 fold compared to non-phosphorylated Tyr [1] [6].
Conformational Stability: Phosphorylation induces significant local and long-range structural rearrangements. The bulky, anionic phosphate group disrupts hydrogen-bonding patterns involving the tyrosine hydroxyl. Computational studies (molecular dynamics simulations) reveal that pTyr stabilizes a semi-extended conformation in the Leu-pTyr-Asp segment, contrasting sharply with the flexible loop or turn structures adopted by the non-phosphorylated analogue. This rigidification is attributed to electrostatic repulsion between the phosphate and the C-terminal aspartate carboxylate, coupled with enhanced solvation of the charged groups. This conformation optimizes SH2 domain engagement [6] [8].
Energetics of Stabilization: Phosphorylation significantly alters the peptide's energy landscape. The phosphate group forms strong bidentate hydrogen bonds with backbone amides (e.g., Leu NH) and water molecules within the solvation shell, contributing an estimated 5-8 kcal/mol stabilization energy. However, this is partially offset by the entropic penalty associated with rigidifying the Leu-pTyr-Asp motif and ordering water molecules [9].
Table 2: Impact of Tyrosine Phosphorylation on Structural Features
Structural Parameter | Non-Phosphorylated (Tyr) | Phosphorylated (Tyr(PO₃H₂)) | Functional Consequence |
---|---|---|---|
Net Charge (Residue 7) | 0 | -2 | Enhanced electrostatic complementarity with SH2 domains |
Leu-Tyr-Asp Backbone RMSD (Å) | 1.8 ± 0.5 | 0.7 ± 0.2 | Rigidification optimizes binding geometry |
Key Hydrogen Bonds | Tyr-OH...Asp-COO⁻ (weak) | pTyr-OPO₃²⁻...Leu-NH (strong); pTyr-OPO₃²⁻...H₂O (strong) | Stabilizes bioactive conformation; Enhances solvation |
SH2 Domain Affinity (Kd) | > 100 µM | 0.1 - 10 µM | Enables transient, high-specificity signaling interactions |
The biological and biophysical divergence between the phosphorylated peptide and its non-phosphorylated counterpart (Cys-Asn-Val-Val-Pro-Leu-Tyr-Asp) is profound:
Conformational Dynamics: Circular dichroism (CD) and NMR studies demonstrate that phosphorylation restricts backbone flexibility. The non-phosphorylated peptide displays greater conformational entropy, sampling multiple turn and loop structures around the Tyr-Asp bond. In contrast, pTyr enforces a predominant extended conformation with defined angles (φ ≈ -120° ± 15°, ψ ≈ 130° ± 20°) for the Leu-pTyr segment, essential for orienting the phosphate for SH2 docking. This rigidification reduces the entropic cost of binding [6] [8].
Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals a modest increase (ΔTm ≈ 3-5°C) in thermal unfolding temperature for the phosphorylated peptide compared to its non-phosphorylated form. This stabilization arises primarily from the solvation energy of the phosphate group and its intramolecular ionic interactions, outweighing the destabilizing steric bulk. However, the Val-Val-Pro-Leu hydrophobic core remains the dominant global stabilizer in both forms [4].
Functional Divergence: Surface plasmon resonance (SPR) confirms the phosphorylation dependence of SH2 domain binding. While the phosphorylated peptide binds Grb2 SH2 with Kd ~ 0.5 µM, the non-phosphorylated analogue shows negligible binding (Kd > 500 µM). Furthermore, phosphatase treatment abolishes signal transduction activity in cellular assays using the phosphorylated peptide, confirming the absolute functional requirement of the phosphate moiety. Molecular docking simulations illustrate that non-phosphorylated Tyr cannot engage the conserved phospho-tyrosine binding pocket within SH2 domains due to lack of charge complementarity and insufficient hydrogen bonding capacity [1] [6] [9].
Table 3: Functional Comparison of Phosphorylated vs. Non-Phosphorylated Peptide
Property | Cys-Asn-Val-Val-Pro-Leu-Tyr(PO₃H₂)-Asp- | Cys-Asn-Val-Val-Pro-Leu-Tyr-Asp- | Biological Implication |
---|---|---|---|
SH2 Domain Binding (Kd) | 0.1 - 1.0 µM | > 500 µM | pTyr essential for cellular signal transduction |
Dominant Secondary Structure (pTyr Region) | Extended (β-strand like) | Dynamic coil/turn | Phosphorylation pre-organizes bioactive conformation |
Solvation Free Energy (ΔGsolv, kcal/mol) | -85 ± 5 | -55 ± 5 | Enhanced phosphate solvation favors aqueous solubility |
Cellular Activity (Inhibition of RTK Signaling) | IC50 ≈ 10 µM | Inactive at 100 µM | Validates pTyr as critical pharmacophore |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1